O-Desmethyl ranolazine

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKNELUBGGUKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675815 |

Source

|

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172430-45-4 |

Source

|

| Record name | O-Desmethyl ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Desmethyl ranolazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl ranolazine (B828), with the CAS Number 172430-45-4, is the principal O-demethylated metabolite of ranolazine, a medication utilized for the management of chronic stable angina.[1][2] This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and pharmacological aspects of O-Desmethyl ranolazine. It includes a detailed, plausible synthetic route, analytical methodologies for its characterization, and an exploration of its metabolic pathway and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of cardiovascular therapeutics.

Chemical Structure and Identification

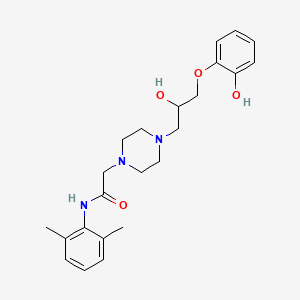

This compound, also known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is structurally analogous to its parent compound, ranolazine, with the exception of a hydroxyl group in place of the methoxy (B1213986) group on the phenoxy ring.[1][3]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | [1] |

| CAS Number | 172430-45-4 | [1] |

| Molecular Formula | C23H31N3O4 | [1] |

| Molecular Weight | 413.51 g/mol | [1] |

| Synonyms | CVT-2514, this compound | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 48-50°C | [4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in DMSO and Ethanol (B145695). Very slightly soluble in water (predicted based on ranolazine solubility) | [5][6] |

| pKa | Not experimentally determined. Predicted to have basic centers on the piperazine (B1678402) nitrogens. |

Synthesis and Experimental Protocol

While this compound is primarily formed via metabolism, a plausible synthetic route can be derived from the established synthesis of ranolazine. The key modification involves the use of a starting material with a free hydroxyl group on the phenyl ring, which must be protected during the initial reaction steps.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the preparation of a protected phenoxy epoxide intermediate, followed by coupling with a piperazine derivative, and subsequent deprotection.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on known chemical reactions for similar molecules.

Step 1: Synthesis of 1-(Benzyloxy)-2-(oxiran-2-ylmethoxy)benzene (Protected Phenoxy Epoxide)

-

To a solution of 2-hydroxyphenol in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Slowly add benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the benzylated phenol (B47542).

-

Dissolve the protected phenol in a mixture of a suitable solvent (e.g., dioxane) and water.

-

Add sodium hydroxide, followed by the dropwise addition of epichlorohydrin at room temperature.

-

Reflux the mixture for several hours.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude epoxide intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

-

Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

-

Stir the reaction at 0°C for several hours.

-

Filter the reaction mixture and wash the solid with cold solvent to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide.

-

Suspend the chloroacetamide derivative in ethanol and add an excess of piperazine.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Step 3: Synthesis of Protected this compound

-

Dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and the protected phenoxy epoxide from Step 1 in a suitable solvent (e.g., isopropanol).

-

Reflux the mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude protected this compound.

Step 4: Deprotection to Yield this compound

-

Dissolve the protected compound from Step 3 in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (hydrogenation) until the deprotection is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain this compound. The final product can be purified by crystallization or column chromatography.

Metabolism

This compound (CVT-2514) is a major metabolite of ranolazine. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic conversion of Ranolazine to this compound.

Ranolazine undergoes extensive metabolism, with O-demethylation being one of the key pathways.[2][7] The primary enzyme responsible for this transformation is CYP3A4, with a minor contribution from CYP2D6.[7]

Pharmacology

The pharmacological activity of this compound is of significant interest, as metabolites can contribute to the therapeutic effects or side effects of the parent drug.

A study that synthesized five principal metabolites of ranolazine, including this compound (CVT-2514), evaluated their effects on myocardial ischemia in mice. The results indicated that while other metabolites showed some protective effects, the potency of all tested metabolites, including CVT-2514, was less than that of the parent drug, ranolazine.

Given its structural similarity to ranolazine, it is plausible that this compound interacts with similar molecular targets, albeit with potentially different affinities. The primary mechanism of action of ranolazine is the inhibition of the late inward sodium current (INa) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger, which is beneficial in ischemic conditions.

Caption: Predicted mechanism of action for this compound.

Analytical Methodology

The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. A validated enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS has been developed for the chiral analysis of ranolazine and this compound.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

-

Analytes are extracted from the microsomal medium.

-

Chloroform is used as the extractor solvent.

-

Acetone serves as the dispersive solvent.

Chromatographic Conditions

-

Column: Chiralcel OD-H® (cellulose tris[3,5-dimethylphenylcarbamate])

-

Mobile Phase: Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA)

-

Flow Rate: 1.0 mL/min

-

Detection: MS/MS

This method allows for the simultaneous analysis of the enantiomers of both ranolazine and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS#:172430-45-4 | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Antagonism of Nav channels and α1-adrenergic receptors contributes to vascular smooth muscle effects of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ranolazine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Ranolazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl ranolazine (B828), also known by its developmental code CVT-2514, is a primary metabolite of the antianginal drug ranolazine. As a significant metabolite, its synthesis and characterization are crucial for comprehensive pharmacokinetic studies, impurity profiling, and understanding the overall metabolic fate of ranolazine. This technical guide provides a detailed overview of the synthesis pathway of O-Desmethyl ranolazine, its physicochemical properties, and a summary of its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | PubChem |

| Synonyms | CVT-2514, RS-88390 | PubChem |

| CAS Number | 172430-45-4 | PubChem |

| Molecular Formula | C₂₃H₃₁N₃O₄ | PubChem |

| Molecular Weight | 413.5 g/mol | PubChem |

Synthesis Pathway

The synthesis of this compound has been reported in the scientific literature, primarily as part of broader studies on ranolazine metabolites.[1] The most direct conceptual pathway involves the O-demethylation of the parent drug, ranolazine. While the specific reagents and conditions used in the published synthesis of CVT-2514 are detailed within dedicated studies, a general and common approach for such a transformation involves the use of strong demethylating agents.

A plausible synthetic approach for this compound from ranolazine is outlined below. This pathway is based on established chemical methodologies for O-demethylation.

Experimental Protocol: O-Demethylation of Ranolazine (General Procedure)

The following is a generalized experimental protocol for the O-demethylation of an aryl methyl ether, which can be adapted for the synthesis of this compound from ranolazine.

Materials:

-

Ranolazine

-

Demethylating agent (e.g., Boron tribromide (BBr₃) in dichloromethane (B109758), or Pyridine hydrochloride)

-

Anhydrous solvent (e.g., Dichloromethane for BBr₃, or neat for Pyridine HCl)

-

Quenching solution (e.g., Methanol, water)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure using Boron Tribromide:

-

Dissolve ranolazine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

-

Slowly add a solution of boron tribromide in dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again and carefully quench the excess BBr₃ by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (B1210297).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system.

Procedure using Pyridine Hydrochloride:

-

Mix ranolazine with an excess of pyridine hydrochloride in a reaction vessel.

-

Heat the mixture to a high temperature (typically 180-220 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dissolve it in water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography as described above.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on its chemical structure and information from various analytical studies of ranolazine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Assignment |

| ~7.0-7.2 | Aromatic protons (dimethylphenyl group) |

| ~6.8-7.0 | Aromatic protons (hydroxyphenyl group) |

| ~4.0 | -CH(OH)- proton |

| ~3.8 | -CH₂-O- protons |

| ~3.2 | -CH₂-N- (acetamide side chain) |

| ~2.5-2.8 | Piperazine ring protons |

| ~2.2 | Methyl protons (-CH₃) |

Note: The exact chemical shifts will depend on the solvent and instrument used. The assignments are predicted based on the structure.

Mass Spectrometry (MS)

| Technique | Expected m/z Values | Interpretation |

| Electrospray Ionization (ESI-MS) | 414.2 [M+H]⁺ | Protonated molecular ion |

| 436.2 [M+Na]⁺ | Sodium adduct | |

| Tandem MS (MS/MS) | Further fragmentation would yield characteristic daughter ions. | Structural elucidation |

Note: The fragmentation pattern will provide valuable information for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching (phenolic and alcohol) and N-H stretching (amide) |

| ~3050-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching |

| ~1670 | C=O stretching (amide) |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1250 | C-O stretching (aryl ether) |

| ~1100 | C-N stretching |

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV detection at a wavelength of approximately 270 nm. |

| Retention Time | The retention time will be specific to the exact method conditions but will differ from that of ranolazine. |

Experimental Workflows

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagrams.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The synthesis primarily involves the O-demethylation of ranolazine, a common transformation in medicinal chemistry. Its characterization relies on a suite of standard analytical techniques, including NMR, MS, FTIR, and HPLC, to confirm its structure and purity. The detailed information presented herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical development in their work with ranolazine and its metabolites.

References

O-Desmethyl Ranolazine: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl ranolazine (B828) (also known as CVT-2514 or RS-88390) is one of the principal metabolites of ranolazine, an anti-anginal agent renowned for its unique mechanism of action targeting the late inward sodium current (INaL). While the pharmacological profile of ranolazine is well-documented, the specific biological activities of its metabolites, including O-Desmethyl ranolazine, are less comprehensively characterized in publicly available literature. This technical guide synthesizes the current understanding of this compound's biological functions, drawing from in vitro and in vivo studies. The available data indicates that while this compound is a major metabolite, its direct anti-ischemic effects appear to be less pronounced than its parent compound. However, it does exhibit inhibitory activity against key drug-metabolizing enzymes, suggesting a potential role in drug-drug interactions. This document aims to provide a consolidated resource for researchers and professionals in drug development by presenting the known data, outlining experimental approaches, and identifying knowledge gaps regarding this metabolite.

Introduction

Ranolazine is an effective therapeutic agent for chronic stable angina, exerting its effects primarily through the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1] This mechanism mitigates the sodium and calcium overload associated with myocardial ischemia, thereby improving diastolic function without significantly altering heart rate or blood pressure.[2] Ranolazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[3][4] This metabolic process yields a number of metabolites, with this compound being one of the most significant.[4] Understanding the biological activity of this metabolite is crucial for a complete comprehension of ranolazine's overall pharmacological and toxicological profile.

Metabolic Formation

This compound is formed from its parent compound, ranolazine, through an O-demethylation reaction. This biotransformation is predominantly catalyzed by the CYP3A4 enzyme in the liver.[4]

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known parameters.

Table 1: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Species | Source |

| Plasma Protein Binding | 70-75% | Human | [5] |

| Metabolic Pathway | O-demethylation of Ranolazine | Human | [4] |

| Primary Metabolizing Enzyme | CYP3A4 | Human | [4] |

Table 2: In Vitro Biological Activities

| Target | Activity | Quantitative Data | Source |

| CYP3A | Inhibition | Data not specified | FDA |

| CYP2D6 | Inhibition | Data not specified | FDA |

Table 3: In Vivo Biological Activities

| Model | Activity | Result | Source |

| Isoprenaline-induced myocardial ischemia in mice | Anti-ischemic effect | No significant protective effect observed | [6] |

Detailed Biological Activities

Anti-Myocardial Ischemia Activity

A key study by Deng et al. (2011) synthesized ranolazine and five of its principal metabolites, including this compound (CVT-2514), to evaluate their effects on myocardial ischemia in mice.[6] The researchers induced myocardial ischemia using isoprenaline and monitored electrocardiogram (ECG) changes. Their findings indicated that while two other metabolites, CVT-2738 and CVT-2513, demonstrated protective effects, this compound did not show significant anti-ischemic activity in this model. The study concluded that CVT-2738 had the best potency among the tested metabolites, although it was still less potent than the parent drug, ranolazine.[6]

Enzyme Inhibition

According to documents from the U.S. Food and Drug Administration (FDA), in vitro studies have shown that this compound is an inhibitor of both CYP3A and CYP2D6. However, specific quantitative data such as IC50 or Ki values are not provided in the publicly accessible documents. This inhibitory action on major drug-metabolizing enzymes suggests that this compound could contribute to the drug-drug interaction profile of ranolazine.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the available literature for ranolazine and its metabolites, the following methodologies are relevant.

In Vivo Model of Myocardial Ischemia

The anti-ischemic effects of this compound were assessed using an isoprenaline-induced myocardial ischemia model in mice.[6]

In Vitro Enzyme Inhibition Assays

To determine the inhibitory potential of this compound on CYP enzymes, in vitro assays with human liver microsomes are typically employed.

-

Objective: To determine the IC50 and/or Ki of this compound for CYP3A4 and CYP2D6.

-

System: Human liver microsomes or recombinant human CYP enzymes.

-

Substrates: Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).

-

Procedure:

-

Incubate this compound at various concentrations with the enzyme system and a specific substrate.

-

After a defined incubation period, quench the reaction.

-

Quantify the formation of the substrate's metabolite using LC-MS/MS.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

To determine the Ki and mechanism of inhibition, conduct experiments with varying concentrations of both the inhibitor and the substrate.

-

Signaling Pathways

The direct effects of this compound on specific signaling pathways have not been elucidated. Given that its primary role is as a metabolite of ranolazine, its biological actions, or lack thereof, are understood in the context of the parent drug's mechanism. Ranolazine's primary mechanism of inhibiting the late sodium current leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger. This ultimately reduces ventricular wall tension and myocardial oxygen consumption.

Discussion and Future Directions

However, its inhibitory action on CYP3A and CYP2D6 is noteworthy. This suggests that as this compound is formed, it could potentially modulate the metabolism of ranolazine itself or other co-administered drugs that are substrates for these enzymes. This could have clinical implications for drug-drug interactions.

Significant gaps in our understanding of this compound's biological activity remain. Future research should focus on:

-

Quantitative analysis of ion channel effects: Determining the IC50 values of this compound for the late sodium current, hERG potassium channels, and other relevant cardiac ion channels is essential to fully assess its electrophysiological profile and potential for cardiac side effects.

-

Detailed enzyme inhibition kinetics: Characterizing the Ki values and the mechanism of inhibition (e.g., competitive, non-competitive) for CYP3A4 and CYP2D6 would provide a clearer picture of its potential for drug-drug interactions.

-

In vivo pharmacodynamic studies: Further in vivo studies are needed to explore a wider range of potential biological effects beyond anti-ischemia, especially at concentrations observed in humans receiving therapeutic doses of ranolazine.

Conclusion

This compound is a major metabolite of ranolazine with a biological activity profile that appears to be distinct from its parent compound. While it does not seem to possess significant direct anti-ischemic properties, its inhibition of key drug-metabolizing enzymes warrants further investigation. A more complete characterization of this metabolite's pharmacology is necessary for a comprehensive understanding of ranolazine's clinical effects and interaction potential. This guide provides a summary of the current knowledge to aid researchers and drug development professionals in this endeavor.

References

- 1. Ranolazine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of Ranolazine to O-Desmethyl Ranolazine in Humans

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine (B828) is an anti-anginal agent that undergoes extensive metabolism in humans, primarily facilitated by the cytochrome P450 (CYP) enzyme system. A principal metabolic pathway is the O-demethylation of the methoxyphenoxy moiety to form the active metabolite O-desmethyl ranolazine, also known as CVT-2514. This technical guide provides a comprehensive overview of this specific metabolic conversion, consolidating pharmacokinetic data, detailing the experimental protocols used for its study, and visualizing the core metabolic and experimental processes. The primary enzyme responsible for this biotransformation is CYP3A4, with a minor contribution from CYP2D6. While extensive pharmacokinetic data for the parent drug, ranolazine, is available, quantitative plasma concentration data for this compound is less comprehensively reported in publicly accessible literature. This document aims to synthesize the available information to support further research and development.

Core Metabolic Pathway: Ranolazine O-Demethylation

Ranolazine is rapidly and extensively metabolized in the liver and gastrointestinal tract.[1] The conversion to this compound (CVT-2514) is a Phase I metabolic reaction involving the removal of a methyl group from the methoxy (B1213986) moiety of the parent compound.[2][3]

-

Primary Enzyme: The O-demethylation of ranolazine is predominantly catalyzed by the CYP3A4 isoenzyme.[2][3][4] This enzyme is responsible for 70-75% of ranolazine's overall metabolism.[3]

-

Secondary Enzyme: The CYP2D6 isoenzyme contributes to this pathway to a lesser extent.[2][4][5]

-

Metabolite Profile: this compound (CVT-2514) is one of several major metabolites identified in human plasma, alongside products of N-dealkylation (CVT-2738) and O-dearylation (CVT-2512).[2][3] In total, over 40 metabolites have been detected in plasma and more than 100 in urine, indicating the complexity of ranolazine's biotransformation.[1][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of CYP3A4 in the Metabolic Activation of Ranolazine to O-Desmethyl Ranolazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranolazine (B828), an anti-anginal agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. A key metabolic pathway is the O-demethylation of the methoxyphenoxy group, leading to the formation of its major metabolite, O-Desmethyl ranolazine (CVT-2514). This technical guide provides an in-depth analysis of the role of CYP3A4 in this specific biotransformation, consolidating available quantitative data, detailing experimental protocols for its investigation, and illustrating the metabolic pathway. Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safe and effective clinical use of ranolazine.

Introduction

Ranolazine is an effective therapeutic agent for the management of chronic stable angina.[1][2] Its mechanism of action involves the inhibition of the late inward sodium current in cardiomyocytes, which reduces intracellular calcium overload and subsequently decreases myocardial oxygen demand.[3] The clinical pharmacokinetics of ranolazine are characterized by extensive first-pass metabolism, with CYP3A4 being the principal enzyme responsible for its clearance.[1][4] It is estimated that CYP3A4 is responsible for approximately 70-75% of ranolazine's metabolism.[5]

One of the primary metabolic pathways is O-demethylation, resulting in the formation of this compound.[5][6] This metabolite is one of several identified in human plasma and has been the subject of pharmacokinetic studies.[1][6] This guide will focus specifically on the role of CYP3A4 in the formation of this compound, providing a technical overview for researchers and professionals in the field of drug metabolism and development.

Quantitative Analysis of Ranolazine Metabolism

Table 1: Major Metabolic Pathways of Ranolazine

| Metabolic Pathway | Primary Enzyme | Key Metabolite(s) | Relative Contribution |

| O-Demethylation | CYP3A4 | This compound (CVT-2514) | Major |

| N-Dealkylation | CYP3A4 | CVT-2738 | Major |

| O-Dearylation | CYP3A4 | CVT-2512 | Major |

| Hydroxylation | CYP3A4, CYP2D6 | Various hydroxylated metabolites | Minor to Moderate |

| Amide Hydrolysis | Not specified | Amide hydrolysis product | Minor |

This table is a summary based on available literature. "Major" indicates that these are consistently reported as significant metabolites.

In human plasma, this compound is one of the more abundant metabolites, though its plasma concentration can be lower than that of the parent drug.[1] Studies have shown that following multiple-dose administration of ranolazine, at least three metabolites are present at levels higher than 10% of the parent compound.[1]

Experimental Protocols for Studying Ranolazine O-Demethylation

The investigation of CYP3A4-mediated O-demethylation of ranolazine typically involves in vitro experiments using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. These experiments allow for the determination of enzyme kinetics and the identification of metabolites in a controlled environment.

In Vitro Incubation with Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of ranolazine to this compound using HLMs.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from ranolazine in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

Ranolazine

-

This compound (as a reference standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and varying concentrations of ranolazine.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring that the reaction proceeds under linear conditions (typically less than 20% substrate turnover).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[7][8][9]

Data Analysis:

-

Plot the rate of this compound formation against the ranolazine concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

In Vitro Incubation with Recombinant CYP3A4

To confirm the specific role of CYP3A4, similar experiments can be conducted using commercially available recombinant human CYP3A4 enzymes expressed in systems like baculovirus-infected insect cells. The protocol is analogous to the HLM procedure, with the recombinant enzyme replacing the microsomes.

Metabolic Pathway of Ranolazine

Ranolazine undergoes multiple biotransformation pathways, leading to a complex metabolite profile.[10][11] The O-demethylation pathway is a crucial part of this metabolic network.

Caption: Metabolic pathway of ranolazine highlighting the role of CYP3A4.

Logical Workflow for In Vitro Metabolism Study

The following diagram illustrates the logical workflow for conducting an in vitro study to investigate the CYP3A4-mediated formation of this compound.

Caption: Workflow for an in vitro ranolazine metabolism experiment.

Conclusion

CYP3A4 plays a paramount role in the metabolism of ranolazine, with O-demethylation to this compound being a significant pathway. A thorough understanding of the kinetics and factors influencing this metabolic route is essential for optimizing ranolazine therapy and minimizing the risk of adverse drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the nuances of ranolazine metabolism. Future studies focusing on elucidating the precise kinetic parameters for the formation of this compound will be invaluable for refining pharmacokinetic models and enhancing the personalized application of this important anti-anginal medication.

References

- 1. Estimation of ranolazine and eleven phase I metabolites in human plasma by liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of CVT-2514: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2514, also known as O-desmethyl ranolazine (B828) or RS-88390, is a major active metabolite of the antianginal drug ranolazine.[1] Ranolazine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[2][3] CVT-2514 is one of the four most abundant metabolites found in plasma and is formed through the O-demethylation of the parent compound.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of CVT-2514, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacological Activity

Limited publicly available data exists on the specific pharmacological activity of CVT-2514. However, a study that synthesized CVT-2514 and four other principal metabolites of ranolazine evaluated their anti-myocardial ischemic effects in mice. The study concluded that while some metabolites, including CVT-2738 and CVT-2513, showed protective effects against isoprenaline-induced myocardial ischemia, CVT-2514's activity was less potent than that of the parent drug, ranolazine.[3] Unfortunately, specific quantitative data such as IC50 or Ki values were not provided in this publication.

Pharmacokinetics

Plasma Protein Binding

In vitro studies have determined the plasma protein binding of CVT-2514 to be between 70% and 75%. This binding was found to be independent of concentration.[7]

| Parameter | Value | Reference |

| Plasma Protein Binding | 70-75% | [7] |

Experimental Protocols

Determination of Plasma Protein Binding

The plasma protein binding of CVT-2514 was determined using in vitro methods. A common and accepted method for this determination is equilibrium dialysis .[7][8]

Equilibrium Dialysis Protocol Outline:

-

Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane.

-

Preparation: One chamber is filled with human plasma, and the other with a buffer solution.

-

Incubation: A known concentration of CVT-2514 is added to the plasma chamber, and the unit is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

Sampling: After equilibrium, samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of CVT-2514 in each sample is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The percentage of bound and unbound drug is calculated from the concentration differences between the two chambers.

Quantification of CVT-2514 in Plasma

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of ranolazine and its major metabolites, including CVT-2514, in human plasma.[9]

LC-MS/MS Protocol Outline:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation of CVT-2514 from other plasma components and metabolites is achieved on a C18 column with a gradient elution mobile phase.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. CVT-2514 is ionized, and specific parent-daughter ion transitions are monitored for quantification.

-

Data Analysis: The concentration of CVT-2514 in the plasma sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows

Ranolazine Metabolism Pathway

The following diagram illustrates the metabolic pathway of ranolazine, highlighting the formation of CVT-2514.

Caption: Metabolic conversion of Ranolazine to CVT-2514.

Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing the pharmacological profile of a metabolite like CVT-2514 is depicted below.

Caption: Workflow for characterizing a drug metabolite.

References

- 1. Effect of ranolazine on rat intrarenal arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]

- 4. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

O-Desmethyl Ranolazine (CAS Number: 172430-45-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of O-Desmethyl ranolazine (B828), a primary metabolite of the antianginal drug ranolazine. This document consolidates critical information on its physicochemical properties, metabolic pathway, and analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to support researchers and professionals in drug development and metabolic studies.

Introduction

O-Desmethyl ranolazine, with the Chemical Abstracts Service (CAS) number 172430-45-4, is a major active metabolite of ranolazine. Ranolazine is a medication used for the treatment of chronic angina. The metabolic conversion of ranolazine to this compound is a crucial aspect of its pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes in the liver. Understanding the characteristics and quantification of this metabolite is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for ensuring the safety and efficacy of ranolazine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding its disposition in biological systems.

| Property | Value | Reference |

| CAS Number | 172430-45-4 | |

| Molecular Formula | C₂₃H₃₁N₃O₄ | |

| Molecular Weight | 413.52 g/mol | |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide | |

| Synonyms | Desmethyl Ranolazine, CVT-2514 |

Metabolic Pathway of Ranolazine

Ranolazine undergoes extensive metabolism in the human body, with O-demethylation being one of the principal routes of biotransformation. This process is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2D6. The O-demethylation of the methoxy (B1213986) group on the phenoxy ring of ranolazine results in the formation of this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for pharmacokinetic and metabolism studies. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

LC-MS/MS Method for Quantification in Human Plasma

This section details a representative LC-MS/MS method for the simultaneous quantification of ranolazine and this compound in human plasma.

4.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, decrease to 5% A over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

4.1.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ranolazine) | m/z 428.3 → 263.2 |

| MRM Transition (this compound) | m/z 414.3 → 249.2 |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500°C |

Synthesis

The synthesis of this compound as a reference standard can be achieved through a multi-step process. A general synthetic scheme is outlined below. The synthesis of ranolazine itself involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by reaction with piperazine (B1678402) and subsequent coupling with 2-((2-methoxyphenoxy)methyl)oxirane. For this compound, a similar strategy can be employed using a protected 2-hydroxyphenoxy precursor.

Conclusion

This compound is a significant metabolite in the disposition of ranolazine. This technical guide has provided a consolidated resource for researchers and drug development professionals, encompassing its fundamental properties, metabolic generation, and detailed analytical protocols for its quantification. The provided information is intended to facilitate further research into the pharmacokinetics and metabolism of ranolazine and its metabolites.

An In-depth Technical Guide on the Speculated Mechanism of Action of O-Desmethyl Ranolazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ranolazine (B828) is an antianginal agent with a unique pharmacological profile, primarily attributed to its inhibition of the late inward sodium current (late INa) and, to a lesser extent, the rapidly activating delayed rectifier potassium current (IKr). O-desmethyl ranolazine (CVT-2514) is a principal active metabolite of ranolazine, formed via O-demethylation by cytochrome P450 3A4 (CYP3A4). Despite its significant presence in plasma, constituting approximately 33% of parent drug levels at steady state, the specific mechanism of action of this compound has not been fully elucidated[1][2]. This technical guide synthesizes the available preclinical data to speculate on its mechanism of action, drawing comparisons with the well-characterized pharmacology of its parent compound, ranolazine.

Introduction to Ranolazine's Mechanism of Action

Ranolazine exerts its anti-ischemic effects without significantly altering heart rate or blood pressure. Its primary mechanism involves the potent and selective inhibition of the late INa in cardiomyocytes[3]. Under pathological conditions such as myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently drives the Na+/Ca2+ exchanger to operate in its reverse mode, resulting in intracellular calcium overload. Elevated intracellular calcium impairs myocardial relaxation, increases diastolic wall tension, and consequently, myocardial oxygen consumption[4]. By inhibiting the late INa, ranolazine mitigates this sodium and subsequent calcium overload, thereby improving myocardial function and reducing ischemic injury[3].

A secondary mechanism of ranolazine is the inhibition of the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This action leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram[5]. Additionally, some initial hypotheses suggested that ranolazine acts as a partial inhibitor of fatty acid oxidation (pFOX), shifting myocardial energy metabolism towards more oxygen-efficient glucose oxidation[6]. However, subsequent studies have indicated that this metabolic effect is less significant at therapeutic concentrations compared to its ion channel inhibitory activities[7].

This compound (CVT-2514): Pharmacokinetics and Metabolism

Ranolazine undergoes extensive hepatic metabolism, primarily by CYP3A4 and to a lesser extent by CYP2D6[2]. O-demethylation of the methoxyphenoxy group of ranolazine results in the formation of this compound, also known as CVT-2514[2]. It is one of the three major metabolites found in human plasma[1].

Speculated Mechanism of Action of this compound

Direct pharmacological studies detailing the mechanism of action of this compound are scarce. However, based on its structural similarity to the parent compound and limited preclinical evidence, a mechanism of action can be speculated.

Hypothesis: this compound likely interacts with the same molecular targets as ranolazine, namely the late INa and IKr channels, but with significantly lower potency.

This speculation is supported by a key preclinical study that synthesized ranolazine and its five principal metabolites, including CVT-2514, and evaluated their anti-ischemic effects in a mouse model of isoprenaline-induced myocardial ischemia[6][8]. The study's findings indicated that while other metabolites (CVT-2738 and CVT-2513) demonstrated some protective effects, CVT-2514 did not exhibit significant anti-ischemic activity in this model[6][8]. This suggests that the O-demethylation of the methoxyphenoxy moiety may diminish the compound's ability to effectively inhibit the late INa, which is the primary mechanism for ranolazine's anti-ischemic effects.

While some databases classify this compound as an "active" metabolite, the nature and potency of this activity remain undefined in the public domain. It is plausible that "active" may refer to some level of biological activity, which may not necessarily be therapeutically significant at the concentrations achieved in vivo.

Data Presentation: Quantitative Comparison

The following tables summarize the known quantitative pharmacological data for ranolazine. A comparative table for this compound is included to highlight the current lack of specific data.

Table 1: Quantitative Pharmacological Data for Ranolazine

| Target | Parameter | Value (µM) | Species/System | Reference |

| Late INa | IC50 | 5.9 - 6.0 | Canine Ventricular Myocytes | [9][10] |

| IKr (hERG) | IC50 | 11.5 - 12.0 | Canine Ventricular Myocytes / hERG-expressing cells | [9][10] |

| Peak INa | IC50 | 294 | Canine Ventricular Myocytes | [9] |

| Late ICa,L | IC50 | 50 | Canine Ventricular Myocytes | [9] |

| Peak ICa,L | IC50 | 296 | Canine Ventricular Myocytes | [9] |

Table 2: Speculative Pharmacological Profile of this compound (CVT-2514)

| Target | Parameter | Value | Evidence/Rationale |

| Late INa | IC50 | Unknown, likely > Ranolazine | Lack of significant anti-ischemic effect in a mouse model suggests reduced potency[6][8]. |

| IKr (hERG) | IC50 | Unknown | No available data. Structural changes may alter binding affinity. |

| Peak INa | IC50 | Unknown | No available data. |

| Anti-ischemic Activity | In vivo efficacy | Significantly less potent than Ranolazine | Demonstrated in a mouse model of isoprenaline-induced myocardial ischemia[6][8]. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ranolazine and, hypothetically, its metabolites.

5.1. Whole-Cell Patch-Clamp Electrophysiology for Late INa Inhibition

-

Cell Preparation: Ventricular myocytes are enzymatically isolated from canine hearts. Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with a Tyrode's solution.

-

Recording: Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes. The pipette solution contains CsCl to block potassium currents, and the external solution is sodium-based.

-

Voltage Protocol: To measure the late INa, a depolarizing pulse to approximately -20 mV for a duration of 200-500 ms (B15284909) is applied from a holding potential of -120 mV. The late INa is measured as the sustained current towards the end of the depolarizing pulse.

-

Drug Application: After obtaining a stable baseline recording, cells are superfused with increasing concentrations of the test compound (e.g., ranolazine or this compound). The steady-state inhibitory effect at each concentration is recorded.

-

Data Analysis: The concentration-response curve for the inhibition of the late INa is plotted, and the IC50 value is calculated using a Hill equation fit.

5.2. hERG (IKr) Current Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Recording: Whole-cell patch-clamp recordings are conducted at physiological temperature (e.g., 37°C).

-

Voltage Protocol: A specific voltage protocol is used to elicit the hERG current. Typically, cells are held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the characteristic tail current, which is a measure of the IKr.

-

Drug Application: A cumulative concentration-response protocol is used, where the cells are exposed to progressively higher concentrations of the test compound.

-

Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The IC50 is determined by fitting the concentration-response data to the Hill equation.

5.3. In Vivo Model of Myocardial Ischemia

-

Animal Model: Male Kunming mice are often used.

-

Induction of Ischemia: Myocardial ischemia is induced by subcutaneous injection of isoproterenol (B85558). This agent increases heart rate and contractility, leading to a mismatch in myocardial oxygen supply and demand.

-

Drug Administration: The test compounds (ranolazine, this compound, vehicle control) are administered intraperitoneally at specified doses prior to the induction of ischemia.

-

ECG Monitoring: A standard limb lead II electrocardiogram (ECG) is recorded continuously before and after isoproterenol injection.

-

Endpoint Analysis: The primary endpoint is the change in the ST-segment of the ECG. The degree of ST-segment depression is a measure of the severity of myocardial ischemia. The protective effect of the test compounds is quantified by their ability to attenuate the isoproterenol-induced ST-segment depression.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Ranolazine

Caption: Pathophysiological cascade in myocardial ischemia and the primary inhibitory action of ranolazine.

Diagram 2: Speculated Signaling Pathway of this compound

Caption: Hypothesized weak inhibitory effect of this compound on the late sodium current.

Diagram 3: Experimental Workflow for Ion Channel Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a compound on a specific ion channel.

Conclusion and Future Directions

The available evidence, though indirect, suggests that this compound is a pharmacologically active metabolite of ranolazine, but with a substantially lower potency for eliciting anti-ischemic effects compared to the parent drug. The most plausible speculation is that while it may share ranolazine's targets, its affinity for the late INa channel is significantly reduced due to the structural modification of O-demethylation.

To definitively elucidate the mechanism of action of this compound, further research is imperative. Specifically, in vitro studies using patch-clamp electrophysiology are required to quantify its inhibitory potency (IC50) on the late INa and IKr channels. Such studies would provide crucial data to confirm or refute the current speculation and to better understand the contribution of this major metabolite to the overall pharmacological and potential toxicological profile of ranolazine.

References

- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 2. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Late Sodium Current as an Innovative Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ranolazine Unveiled: Rediscovering an Old Solution in a New Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]

- 7. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cinc.org [cinc.org]

- 10. medchemexpress.com [medchemexpress.com]

The Metabolic Fate of Ranolazine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine (B828), an anti-anginal agent, exerts its therapeutic effects primarily through the inhibition of the late inward sodium current in cardiomyocytes. Its efficacy and safety profile are intrinsically linked to its extensive metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a detailed literature review of the metabolites of ranolazine, presenting quantitative data, experimental methodologies, and visual representations of its metabolic pathways to support further research and drug development efforts.

Ranolazine Metabolism Overview

Ranolazine undergoes rapid and extensive metabolism in the liver and intestines, with less than 5% of the parent drug excreted unchanged in urine and feces.[1][2][3] The primary metabolic pathways are governed by CYP3A4 and, to a lesser extent, CYP2D6 enzymes.[4][5] To date, over 100 metabolites have been detected in urine and more than 40 in plasma, indicating a complex biotransformation profile.[4] The main metabolic reactions include:

-

O-Demethylation: Removal of a methyl group from the methoxyphenyl moiety.

-

N-Dealkylation: Cleavage of the alkyl chain attached to the piperazine (B1678402) nitrogen.

-

O-Dearylation: Hydrolytic cleavage of the ether bond on the methoxyphenyl group.

-

Hydroxylation: Addition of a hydroxyl group to various positions on the ranolazine molecule.

-

Amide Hydrolysis: Cleavage of the amide bond.

-

Conjugation: Primarily with glucuronic acid.

Of the numerous metabolites formed, four are considered major, with plasma area under the curve (AUC) values ranging from 5% to 33% of that of ranolazine.[6] These metabolites also exhibit longer apparent half-lives, ranging from 6 to 22 hours.[1]

Quantitative Analysis of Major Ranolazine Metabolites

The following table summarizes the available quantitative data for the major metabolites of ranolazine identified in human plasma.

| Metabolite | Metabolic Transformation | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) | Notes |

| CVT-2738 | N-dealkylation | ~27% of Ranolazine | - | - | One of the three most abundant metabolites.[7] |

| CVT-2514 | O-demethylation | ~33% of Ranolazine | - | - | One of the three most abundant metabolites.[7] |

| CVT-4786 | N-dealkylation | ~21% of Ranolazine | - | - | One of the three most abundant metabolites.[7] |

| CVT-2512 | O-dearylation | - | >10% of Ranolazine | - | One of four metabolites with AUC >10% of parent drug. |

Note: Comprehensive pharmacokinetic parameters for all major metabolites are not consistently reported across the literature. The provided data represents a consolidation of available information.

Experimental Protocols

The identification and quantification of ranolazine and its metabolites are predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for a common experimental workflow.

Sample Preparation: Solid-Phase Extraction (SPE) of Human Plasma

-

Plasma Collection: Collect human plasma samples in accordance with institutional ethical guidelines and store at -80°C until analysis.[8]

-

Thawing and Homogenization: Thaw frozen plasma samples and vortex to ensure homogeneity.[8]

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of ranolazine) to the plasma samples.[9]

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by washing sequentially with methanol (B129727) and water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering endogenous components.

-

Elution: Elute ranolazine and its metabolites from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm) is commonly used.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally used for ranolazine and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor-to-product ion transitions for ranolazine and its key metabolites are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ranolazine | 428.2 | 279.1 |

| CVT-2514 | - | - |

| CVT-2738 | - | - |

| CVT-4786 | - | - |

(Note: Specific m/z transitions for all metabolites are not consistently available in the reviewed literature and would need to be determined empirically.)

Visualizing Ranolazine's Metabolic Network

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of ranolazine and a typical experimental workflow for its analysis.

Figure 1: Primary Metabolic Pathways of Ranolazine.

Figure 2: Workflow for Ranolazine Metabolite Analysis.

Conclusion

The metabolism of ranolazine is a complex process involving multiple enzymatic pathways and resulting in a wide array of metabolites. Understanding the formation, clearance, and potential pharmacological activity of these metabolites is crucial for a comprehensive assessment of ranolazine's clinical profile. This technical guide consolidates the current knowledge on ranolazine's metabolites, providing a foundation for future research in this area. The detailed methodologies and visual representations serve as a practical resource for scientists engaged in the study of drug metabolism and the development of new chemical entities. Further studies are warranted to fully elucidate the pharmacokinetic profiles of all major metabolites and their potential contributions to the overall therapeutic and adverse effects of ranolazine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ranolazine - Wikipedia [en.wikipedia.org]

- 6. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 8. impactfactor.org [impactfactor.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of O-Desmethyl Ranolazine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of O-Desmethyl ranolazine (B828) (DRNZ), a major metabolite of ranolazine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6 enzymes. O-demethylation is one of the main metabolic pathways, leading to the formation of O-Desmethyl ranolazine (DRNZ). Monitoring the plasma concentrations of DRNZ is crucial for understanding the metabolic profile and overall pharmacokinetics of ranolazine. This document provides a detailed protocol for the extraction and quantification of DRNZ in human plasma, validated to meet the rigorous standards of bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

This compound certified reference standard

-

Ranolazine-d4 (or other suitable internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound and the internal standard (IS) from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: Zorbax extend C18 column (e.g., 4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 80 |

| 7.0 | 80 |

| 7.1 | 20 |

| 10.0 | 20 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 414.2 | 265.1 |

| Ranolazine-d4 (IS) | 432.2 | 283.2 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 3 | < 10 | 90-110 | < 10 | 90-110 |

| Mid | 100 | < 10 | 90-110 | < 10 | 90-110 |

| High | 800 | < 10 | 90-110 | < 10 | 90-110 |

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | > 85 |

| Mid | 100 | > 85 |

| High | 800 | > 85 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Metabolic pathway of Ranolazine to this compound.

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of O-Desmethyl Ranolazine in Human Plasma

Abstract

This application note describes a robust and sensitive analytical method for the quantification of O-Desmethyl ranolazine (B828) (DRNZ), a major active metabolite of ranolazine, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical studies. The protocol details sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. The method has been validated according to established guidelines and is suitable for pharmacokinetic and drug metabolism studies.

Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6.[1][2][3] One of its major metabolites, O-Desmethyl ranolazine (DRNZ), is formed through O-demethylation.[1][4] Accurate and reliable quantification of DRNZ in biological matrices is crucial for understanding the pharmacokinetics and metabolism of ranolazine. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of DRNZ in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard (Toronto Research Chemicals or equivalent)

-

Ranolazine reference standard (for method development and specificity)

-

Internal Standard (IS) (e.g., Ornidazole or a stable isotope-labeled DRNZ)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Triple Quadrupole)

-

Analytical column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 µm or equivalent)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of DRNZ and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the DRNZ primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at the desired concentrations. A typical calibration curve might range from 4 to 2000 ng/mL.[5]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-